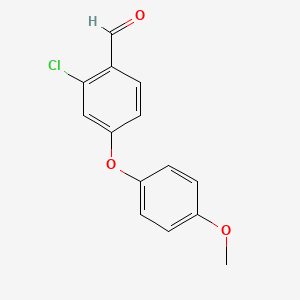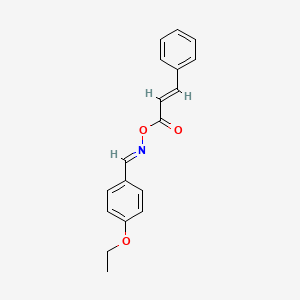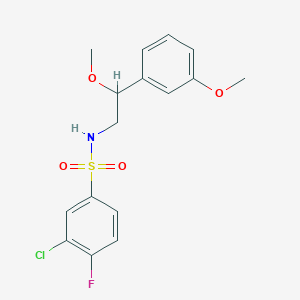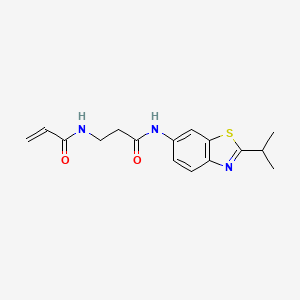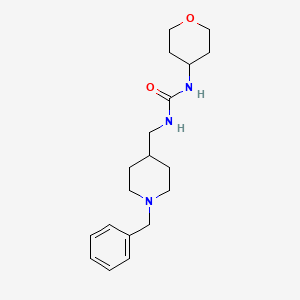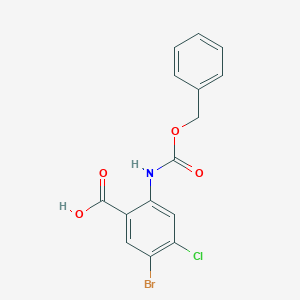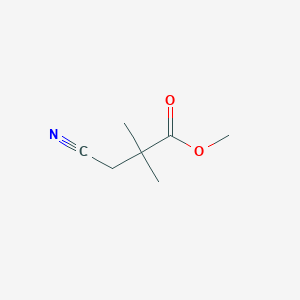
Methyl 3-cyano-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 3-cyano-2,2-dimethylpropanoate and related derivatives involves multiple approaches, including the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, utilizing solvents and reaction promoters such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for efficient production. This method highlights a metal and additive-free procedure, yielding the compound with good efficiency and purity (Mollà-Guerola & Baeza, 2023).
Molecular Structure Analysis
Investigations into the molecular structure of methyl 3-cyano-2,2-dimethylpropanoate and its derivatives focus on detailed spectroscopic analysis, including NMR, UV-Visible, FT-IR, and mass spectroscopy. These studies provide insights into the electronic properties, molecular interactions, and stability of the compound, revealing its potential for further chemical modifications and applications (Singh et al., 2013).
Chemical Reactions and Properties
Methyl 3-cyano-2,2-dimethylpropanoate undergoes various chemical reactions, including condensation, cyclization, and interaction with metal ions, leading to the formation of novel complexes and derivatives with significant anti-tumor and catalytic activities. The reactivity of the compound towards different reagents and conditions underscores its versatility in synthetic chemistry (Aboelmagd et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Assays in Cancer Treatment
- Methyl 3-cyano-2,2-dimethylpropanoate derivatives have shown potential as histone deacetylase inhibitors (HDACIs) in cancer treatment. These compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines, showing promising results compared to standard drugs like doxorubicin (El-Rayes et al., 2019).
Development of Novel Metal Complexes for Cancer Therapy
- Novel metal complexes derived from methyl 3-cyano-2,2-dimethylpropanoate have been explored for their cytotoxic activity. These complexes exhibited significant anti-tumor activities and were investigated as potential CDK8 kinase inhibitors, a target in colon cancer therapy (Aboelmagd et al., 2021).
Inhibition of Colon Cancer Cell Proliferation
- A series of compounds based on methyl 3-cyano-2,2-dimethylpropanoate were synthesized to selectively inhibit the proliferation of colon cancer cells. These compounds exhibited specific inhibitory action against cancerous cells while sparing normal cells, suggesting a targeted approach to cancer treatment (Rayes et al., 2020).
Odor Thresholds in Food Science
- Branched esters like methyl 3-cyano-2,2-dimethylpropanoate have been studied for their odor thresholds. These compounds generally have lower odor thresholds than their straight-chain counterparts, which is significant in the context of food science and technology (Takeoka et al., 1995).
Efficient Synthesis of Pharmaceutical Intermediates
- An efficient Negishi coupling protocol has been developed for the preparation of 3-aryl-2,2-dimethylpropanoates, providing easy access to key pharmaceutical intermediates. This method simplifies the synthesis process that usually requires multiple steps (Kwak et al., 2009).
Safety And Hazards
Zukünftige Richtungen
“Methyl 3-cyano-2,2-dimethylpropanoate” is a significant precursor for heterocyclic synthesis. It has diverse biological activities reported for many derivatives of cyanoacetamide which have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Eigenschaften
IUPAC Name |
methyl 3-cyano-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,4-5-8)6(9)10-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFRYLVLKAYCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-2,2-dimethylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)
![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)

![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2483103.png)
![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)
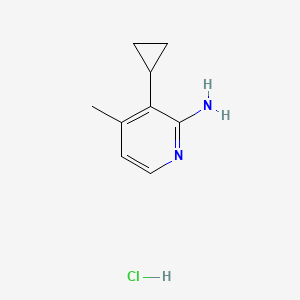
![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)
